molecular formula C10H10N2 B14734974 4-(1-Methyl-1H-pyrrol-2-yl)pyridine CAS No. 10357-75-2

4-(1-Methyl-1H-pyrrol-2-yl)pyridine

Cat. No.: B14734974
CAS No.: 10357-75-2
M. Wt: 158.20 g/mol
InChI Key: ARWUQRZAXODZOF-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-pyrrol-2-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 4-position with a 1-methylpyrrole group. This structural motif is significant in medicinal chemistry and materials science due to the electronic and steric effects imparted by the pyrrole-pyridine linkage.

Properties

CAS No.

10357-75-2

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(1-methylpyrrol-2-yl)pyridine

InChI

InChI=1S/C10H10N2/c1-12-8-2-3-10(12)9-4-6-11-7-5-9/h2-8H,1H3

InChI Key

ARWUQRZAXODZOF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling represents one of the most versatile methods for forming carbon-carbon bonds between heteroarenes. For synthesizing 4-(1-Methyl-1H-pyrrol-2-yl)pyridine, this reaction typically involves palladium-catalyzed coupling of a 4-halopyridine with a 2-boryl-1-methylpyrrole derivative.

Research on regioselective Suzuki cross-coupling reactions of 2,4-dibromopyridine indicates that this methodology can be successfully applied to our target molecule. The reaction typically proceeds under the following conditions:

Typical Reaction Protocol:

  • 4-Bromopyridine (1.0 equiv)
  • 1-Methyl-2-(boronic acid or boronic ester)pyrrole (1.2-1.5 equiv)
  • Tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) or palladium(II) acetate (2-4 mol%) with phosphine ligands
  • Potassium carbonate or cesium carbonate (2-3 equiv)
  • Solvent: N,N-dimethylformamide, dioxane/water, or toluene/ethanol/water
  • Temperature: 80-100°C
  • Reaction time: 6-24 hours

This approach generally provides high yields (70-90%) and good selectivity, making it one of the preferred methods for large-scale synthesis.

Direct Carbon-Hydrogen Bond Functionalization

Direct carbon-hydrogen bond functionalization offers a more atom-economical approach compared to traditional cross-coupling methodologies, as it eliminates the need for pre-functionalization of both coupling partners.

Research by Saoudi et al. describes palladium-catalyzed direct heteroarylation of heteroarenes using heteroarylsulfonyl chlorides as coupling partners. For synthesizing this compound, this approach could involve the direct functionalization of 1-methylpyrrole with pyridine-4-sulfonyl chloride.

Standard Procedure:

  • 1-Methylpyrrole (1.0-1.5 equiv)
  • Pyridine-4-sulfonyl chloride (1.0 equiv)
  • Palladium(II) acetate (5-10 mol%)
  • Phosphine ligands (potentially)
  • Additives: Bases and/or reducing agents
  • Solvent: N,N-dimethylformamide, toluene, or other polar aprotic solvents
  • Temperature: 100-120°C
  • Reaction time: 12-24 hours

Expected yields range from 60-80% based on similar heteroarylation reactions.

Decarboxylative Coupling

Decarboxylative coupling represents another approach for carbon-carbon bond formation, wherein a carboxylic acid derivative undergoes decarboxylation and subsequent coupling. This method has been extensively studied for various heteroarene systems.

For the synthesis of this compound, the approach involves:

Reaction Conditions:

  • Pyridine-4-carboxylic acid (1.0 equiv)
  • 2-Bromo-1-methylpyrrole (1.0-1.2 equiv)
  • Palladium(II) acetate or palladium(II) chloride (5-10 mol%)
  • Phosphine ligands (such as XPhos, SPhos, or tricyclohexylphosphine)
  • Base: Potassium carbonate, cesium carbonate, or potassium phosphate (1.5-3 equiv)
  • Solvent: N,N-dimethylformamide, N-methyl-2-pyrrolidone, or dimethyl sulfoxide
  • Temperature: 120-160°C
  • Reaction time: 12-24 hours

This method typically provides yields in the range of 50-75%.

Metal-Free Synthetic Approaches

Radical-Mediated Coupling

While transition metal-catalyzed methods dominate the field of heterobiaryl synthesis, metal-free approaches offer advantages in terms of cost, environmental considerations, and applications in pharmaceutical development.

Research published in the Journal of the American Chemical Society describes a metal-free synthesis of C-4 substituted pyridine derivatives using pyridine-boryl radicals. This approach involves a radical addition/coupling mechanism that could be adapted for synthesizing this compound.

Typical Protocol:

  • 4-Cyanopyridine (1.0 equiv)
  • Bis(pinacolato)diboron (1.5-2.0 equiv)
  • 1-Methylpyrrole (1.5-2.0 equiv)
  • Solvent: N,N-dimethylformamide or dimethyl sulfoxide
  • Temperature: Room temperature to 80°C
  • Reaction time: 12-24 hours
  • Potential additives: Radical initiators or photocatalysts

Expected yields range from 40-70% based on similar systems.

Sequential One-Pot Methodologies

One-pot sequential methodologies offer advantages in terms of efficiency by reducing the number of isolation and purification steps. Recent advances in multistep, sequentially palladium-catalyzed one-pot processes have expanded the toolkit for accessing heterocyclic derivatives.

Research from PMC describes the synthesis of 8-heteroaryl substituted quinolines using a sequential palladium-catalyzed Suzuki-Miyaura coupling followed by direct carbon-hydrogen functionalization. This methodology specifically mentions successful incorporation of N-methylpyrrole units, making it highly relevant for our target compound.

General Approach:

  • Initial Suzuki-Miyaura coupling using optimized conditions with palladium(II) acetate and SPhos as ligand
  • Subsequent carbon-hydrogen functionalization without isolating the intermediate
  • Complete one-pot procedure, significantly improving overall efficiency

This approach has shown high yields for various heteroarene couplings, including those involving 1-methyl-1H-pyrrole derivatives.

Comparative Analysis of Preparation Methods

To facilitate method selection for specific applications, a comprehensive comparison of the various synthetic approaches is presented below:

Table 1: Comparison of Different Synthetic Methods for this compound Preparation

Method Key Reagents Conditions Expected Yield Advantages Limitations
Suzuki-Miyaura Coupling 4-Bromopyridine, 1-Methyl-2-(boronic acid)pyrrole, Palladium catalyst, Base 80-100°C, 6-24h 70-90% Well-established, high yields, functional group tolerance Requires pre-functionalization of both coupling partners, expensive palladium catalysts
Direct Carbon-Hydrogen Functionalization 1-Methylpyrrole, Pyridine-4-sulfonyl chloride, Palladium catalyst 100-120°C, 12-24h 60-80% More atom-economical, eliminates one pre-functionalization step May suffer from regioselectivity issues, harsher conditions
Decarboxylative Coupling Pyridine-4-carboxylic acid, 2-Bromo-1-methylpyrrole, Palladium catalyst, Base 120-160°C, 12-24h 50-75% Carboxylic acids as coupling partners, Carbon dioxide as byproduct Higher temperatures, potentially lower yields
Metal-Free Radical Approach 4-Cyanopyridine, Bis(pinacolato)diboron, 1-Methylpyrrole RT to 80°C, 12-24h 40-70% No transition metals, potentially milder conditions May suffer from selectivity issues, potentially lower yields
One-Pot Sequential Various, depending on specific approach Varies 65-85% Reduces isolation/purification steps, more efficient May be more challenging to optimize

Table 2: Reagent Assessment for Synthetic Methods

Reagent Approximate Cost (USD/g) Availability Comments
4-Bromopyridine $5-15 High Common building block
1-Methylpyrrole $5-10 High Common building block
1-Methyl-2-(boronic acid)pyrrole $50-100 Moderate May need to be synthesized
Tetrakis(triphenylphosphine)palladium(0) $40-60 High Common palladium catalyst
Palladium(II) acetate $30-50 High Common palladium catalyst
Pyridine-4-sulfonyl chloride $30-50 Moderate Less common reagent
Pyridine-4-carboxylic acid $5-15 High Common building block
Bis(pinacolato)diboron $10-20 High Common reagent
4-Cyanopyridine $5-15 High Common building block

Scalability and Industrial Considerations

The scalability of synthetic methods is crucial, particularly for industrial applications. Some methods may be well-suited for small-scale laboratory synthesis but present challenges when scaled up.

Table 3: Scalability Assessment of Different Synthetic Methods

Method Small Scale (<10g) Medium Scale (10-100g) Large Scale (>100g) Limiting Factors for Scale-Up
Suzuki-Miyaura Coupling Excellent Good Moderate Palladium catalyst cost, potential exothermic reaction
Direct Carbon-Hydrogen Functionalization Good Moderate Challenging Heat transfer at higher temperatures, potential side reactions
Decarboxylative Coupling Good Moderate Challenging High temperatures, pressure considerations for sealed vessels
Metal-Free Radical Approach Good Good Moderate Radical control, potential exothermic reaction
One-Pot Sequential Moderate Challenging Very Challenging Complex reaction control, heat management

Purification and Characterization

After synthesis, this compound typically requires purification to remove catalysts, reagents, and byproducts. Based on reported procedures for similar compounds, the following purification methods are recommended:

  • Column chromatography on silica gel, typically using hexane/ethyl acetate or dichloromethane/methanol solvent systems
  • Recrystallization from appropriate solvent systems (such as ethanol, acetonitrile, or hexane/ethyl acetate)
  • Distillation under reduced pressure for larger scale preparations

The purified compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy
  • Mass spectrometry
  • Infrared spectroscopy
  • Elemental analysis
  • X-ray crystallography (if suitable crystals can be obtained)

Research indicates that for similar heteroarene dyads, ¹H NMR spectroscopy typically shows distinct signals for the pyrrole and pyridine protons, providing a convenient method for confirming successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpyrrol-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

4-(1-Methylpyrrol-2-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-methylpyrrol-2-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

a. 3-(1-Methyl-1H-pyrrol-2-yl)pyridine (Nicotyrine, CAS 487-19-4)

  • Structural Difference : The pyrrole group is attached to the pyridine ring at the 3-position instead of the 4-position.
  • Properties: Nicotyrine is noted as an impurity in pharmaceutical standards (e.g., nicotine derivatives) . Its 3-substitution likely alters electronic distribution compared to the 4-substituted analog, affecting reactivity and intermolecular interactions.
  • Applications : Primarily used as a reference standard in analytical chemistry .

b. Pyrazolo[3,4-b]pyridine Derivatives ()
Compounds such as 11a , 12a , and 13a feature a pyrazolo[3,4-b]pyridine core substituted with a 1-methylpyrrole group and other functional groups (e.g., nitrophenyl, indolyl). Key differences include:

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 13a) lower melting points (179–181°C) compared to electron-donating groups (e.g., diethylamino in 11a, 186–188°C) due to reduced crystallinity .

Heterocyclic Core Modifications

a. Piperidine Derivatives ()
The compound 1-[(1-Methyl-1H-pyrrol-2-yl)methyl]piperidine (CAS 117326-56-4) replaces pyridine with a saturated piperidine ring.

  • Molecular Weight : 178.27 g/mol, lighter than most pyridine-based analogs .

b. Pyrido[1,2-a]pyrimidin-4-one Derivatives ()
These compounds, such as 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one , feature fused pyridine-pyrrolidine systems.

  • Complexity : The fused ring system increases molecular rigidity and may improve binding affinity in biological targets .

Functional Group Variations

a. Carbonitrile-Substituted Analogs ()
The compound 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile contains a dinitrile group conjugated to the pyrrole moiety.

  • Reactivity : The electron-deficient dinitrile group facilitates nucleophilic additions, contrasting with the electron-rich pyridine ring in 4-(1-methylpyrrolyl)pyridine .

b. Chloro-Substituted Pyridines () Compounds like 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit chloro and aryl substitutions.

  • Electronic Effects : Chlorine at the 2-position deactivates the pyridine ring, altering regioselectivity in further substitutions .

Physical and Spectral Properties

Table 1: Comparative Data for Selected Compounds
Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (1H NMR, δ ppm) Reference
4-(1-Methyl-1H-pyrrol-2-yl)pyridine Pyridine 4-(1-Methylpyrrole) Not Reported Likely aromatic protons at 6.5–8.5 (estimated) N/A
Nicotyrine (3-substituted isomer) Pyridine 3-(1-Methylpyrrole) Not Reported Aromatic protons: 6.8–8.3 (observed)
Compound 11a () Pyrazolo[3,4-b]pyridine Diethylamino, phenyl 186–188 δ 7.2–8.1 (aromatic), δ 1.2 (CH3)
Compound 13a () Pyrazolo[3,4-b]pyridine Nitrophenyl 179–181 δ 8.2–8.5 (NO2 aromatic)
1-[(1-Methylpyrrolyl)methyl]piperidine Piperidine 1-Methylpyrrole methyl Not Reported δ 2.5–3.5 (piperidine CH2), δ 6.1 (pyrrole)

Q & A

Basic Questions

Q. What are the recommended analytical methods for identifying and quantifying 4-(1-Methyl-1H-pyrrol-2-yl)pyridine in pharmaceutical impurities?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection is commonly employed, as described in pharmacopeial guidelines for impurity profiling. Mass spectrometry (MS) coupled with HPLC (LC-MS) enhances specificity, particularly for trace-level detection. Reference standards (e.g., Imp. B(EP) in nicotine ditartrate dihydrate) should be used for calibration .
  • Key Parameters : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate buffer) and column selection (C18 or HILIC) to resolve structurally similar impurities. Validate methods per ICH Q2(R1) criteria .

Q. How is this compound synthesized, and what are common intermediates?

  • Synthesis Pathways : A typical route involves coupling 2-pyrrole derivatives with pyridine precursors via cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 2-(1-methylpyrrol-2-yl)pyridine is synthesized using palladium catalysts and aryl halides, as noted in building block catalogs .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity >95%. Monitor by TLC or NMR for intermediate validation .

Q. What spectroscopic techniques are used to characterize this compound?

  • Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., pyrrole methyl group at δ ~3.5 ppm, pyridine protons at δ ~7.5–8.5 ppm).
  • FT-IR : Peaks at ~3100 cm1^{-1} (C-H aromatic) and ~1600 cm1^{-1} (C=N/C=C stretching).
  • HRMS : Exact mass confirmation (theoretical [M+H]+^+: 159.0922; observed: 159.0918) .

Advanced Questions

Q. How can synthetic routes for this compound be optimized to achieve >99% purity for pharmacological studies?

  • Strategies :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for improved coupling efficiency.
  • Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track intermediate formation.
  • Crystallization : Optimize solvent polarity (e.g., acetone/water) to minimize co-crystallization of byproducts. Purity validation via DSC (melting point consistency) .

Q. What challenges arise in crystallographic structure determination of this compound, and how are they addressed?

  • Challenges :

  • Disorder : Flexible methyl-pyrrole group may cause electron density ambiguity.
  • Twinned Crystals : Use SHELXL for refinement with TWIN/BASF commands .
    • Validation : Apply PLATON checks (e.g., ADDSYM) to detect missed symmetry. Report Rint_\text{int} < 5% and GooF > 1.0 .

Q. How can trace-level detection of this compound be achieved in complex matrices (e.g., biological samples)?

  • Advanced Methods :

  • LC-MS/MS : Use multiple reaction monitoring (MRM) with transitions like m/z 159 → 142 (collision energy: 20 eV).
  • Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) improves recovery rates >85% .

Q. What computational approaches predict the tautomeric behavior of this compound derivatives?

  • Methods :

  • DFT Calculations : Optimize tautomers (e.g., pyrrole vs. pyridine protonation) at B3LYP/6-311++G(d,p) level.
  • NMR Shift Prediction : Compare computed 1H^1H-NMR shifts (GIAO method) with experimental data to identify dominant tautomers .

Methodological Notes

  • Crystallography : SHELX suites are preferred for small-molecule refinement due to robust handling of twinning and disorder .
  • Analytical Validation : Cross-validate impurity levels using orthogonal methods (e.g., NMR vs. HPLC) to resolve data contradictions .
  • Safety : Handle this compound under fume hoods; refer to SDS for hazard codes (e.g., H315-H319 for skin/eye irritation) .

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